molecular formula C7H9ClN2O2S B2546694 N-(4-amino-3-chlorophenyl)methanesulfonamide CAS No. 57165-03-4

N-(4-amino-3-chlorophenyl)methanesulfonamide

Cat. No.: B2546694
CAS No.: 57165-03-4
M. Wt: 220.67
InChI Key: DQKHDQYJIUEXIV-UHFFFAOYSA-N
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Description

N-(4-Amino-3-chlorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a substituted phenyl ring. The phenyl ring features a chlorine atom at the 3-position and an amino group (-NH₂) at the 4-position. This substitution pattern distinguishes it from related compounds, as the amino and chloro groups influence electronic properties, solubility, and biological interactions. Sulfonamides are widely studied for their bioactivity, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-(4-amino-3-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-5-2-3-7(9)6(8)4-5/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKHDQYJIUEXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57165-03-4
Record name N-(4-amino-3-chlorophenyl)methanesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-3-chlorophenyl)methanesulfonamide typically involves the reaction of 4-amino-3-chlorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-3-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

N-(4-amino-3-chlorophenyl)methanesulfonamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in developing drugs targeting bacterial infections and other diseases.

Enzyme Inhibition Studies

The compound exhibits significant enzyme inhibition properties, particularly in binding to specific molecular targets. This mechanism involves blocking substrate access to active sites, making it a candidate for further drug development. The sulfonamide group enhances its ability to form hydrogen bonds with biological molecules, crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound displays notable antimicrobial properties, particularly against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Antimicrobial Efficacy Data

MicroorganismInhibition Zone (mm)Reference Drug (Ampicillin)
Staphylococcus aureus2224
Escherichia coli1628
Candida albicans1520

In studies comparing its efficacy with standard antibiotics, the compound demonstrated varying degrees of effectiveness, indicating its potential as an antimicrobial agent .

Case Study 1: Antimicrobial Activity Assessment

A comprehensive study evaluated the antimicrobial activity of this compound against several pathogenic strains using the agar diffusion method. The results indicated that the compound effectively inhibited bacterial growth, showing comparable results to established antibiotics.

Case Study 2: Molecular Docking Analysis

Molecular docking studies revealed that this compound binds effectively to target enzymes, demonstrating favorable binding interactions similar to known inhibitors like Methotrexate. The binding affinity was quantified, indicating strong potential for therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4-amino-3-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-amino-3-chlorophenyl)methanesulfonamide with structurally related sulfonamide derivatives, focusing on substitutions, physicochemical properties, synthesis, and applications.

Compound Substituents Physicochemical Properties Synthesis Applications References
This compound 4-NH₂, 3-Cl Data not explicitly provided Likely involves halogenation and sulfonylation of aniline derivatives Hypothesized: Pharmaceutical intermediate, enzyme inhibitor
N-(4-Chlorophenyl)methanesulfonamide 4-Cl CAS 4284-51-9; PubChem CID 706838 Sulfonylation of 4-chloroaniline Pharmaceutical intermediate, research chemical
N-(3-Chloro-4-methylphenyl)methanesulfonamide 3-Cl, 4-CH₃ Molar mass: 219.69 g/mol; CAS 71270-61-6 Sulfonylation of 3-chloro-4-methylaniline Industrial use; hazard class: irritant
N-(4-(Aminomethyl)phenyl)methanesulfonamide HCl 4-CH₂NH₂·HCl M.P. 255–257°C; CAS 128263-66-1 Reduction of nitro group or direct aminomethylation Pharmaceutical intermediate (purity >97%)
N-[4-(3,4-Dichlorophenyl)piperazine]methanesulfonamide Complex substituents (piperazine, dichlorophenyl) Reflux of epoxide intermediate with dichlorophenylpiperazine in ethanol NMDA receptor subunit 2B-selective inhibitor

Key Observations

Steric hindrance: The absence of bulky groups (e.g., -CH₃ in ) may improve binding efficiency in biological systems.

Synthesis :

  • Most analogs are synthesized via sulfonylation of substituted anilines (e.g., 4-chloroaniline , 3-chloro-4-methylaniline ).
  • Complex derivatives (e.g., ) involve multi-step reactions, such as epoxide ring-opening with amines.

Applications: Pharmaceutical intermediates: N-(4-chlorophenyl)methanesulfonamide and N-(4-aminomethyl) derivatives are explicitly used in drug synthesis. Biological activity: Substitutions influence target specificity. For example, the piperazine-dichlorophenyl derivative in acts as an NMDA receptor inhibitor.

Research Findings and Data Gaps

  • Physicochemical Data: Melting points, solubility, and stability data for this compound are absent in the provided evidence. These properties can be inferred from analogs but require experimental validation.
  • Biological Activity: While sulfonamides are known for antimicrobial and enzyme-inhibiting properties , the bioactivity of the 4-amino-3-chloro derivative remains speculative without direct studies.
  • Crystallography: Studies on N-(4-chlorophenyl)succinamide monohydrate highlight the importance of hydrogen bonding in crystal packing, suggesting similar intermolecular interactions for the target compound.

Biological Activity

N-(4-amino-3-chlorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as an enzyme inhibitor and potential antimicrobial agent. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₇H₉ClN₂O₂S
  • Molecular Weight : Approximately 208.68 g/mol
  • Functional Groups : Contains an amino group and a chloro substituent on a phenyl ring, linked to a methanesulfonamide moiety.

The presence of these functional groups enhances the compound's ability to interact with biological targets, making it a valuable candidate for drug development.

This compound primarily functions as an enzyme inhibitor. Its mechanism involves:

  • Binding to Active Sites : The compound binds to specific enzymes, blocking substrate access and preventing catalysis. This inhibition can lead to various biological effects, including antimicrobial activity.
  • Enzyme Inhibition : It has been shown to inhibit enzymes critical for microbial survival and proliferation, making it a candidate for further investigation in antimicrobial therapies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth through its enzyme inhibition mechanism. This property positions it as a potential therapeutic agent in treating infections caused by resistant bacterial strains.

Enzyme Inhibition Studies

The compound has been employed in studies focusing on enzyme inhibition, particularly:

  • Carbonic Anhydrase Inhibition : It shows potential in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes. Inhibition of this enzyme can affect pH regulation and ion transport across membranes.
  • Protease Inhibition : this compound has been studied for its ability to inhibit proteases, which are crucial for viral replication processes, including those of SARS-CoV-2 .

Study 1: Enzyme Inhibition and Antimicrobial Activity

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt metabolic pathways through enzyme inhibition was highlighted, showcasing its potential as a broad-spectrum antimicrobial agent .

Study 2: Structural Activity Relationship (SAR)

Research focused on the structural modifications of sulfonamide derivatives revealed that the presence of both amino and chloro groups significantly enhanced the biological activity of this compound compared to similar compounds lacking these groups. This study emphasized the importance of functional group positioning in determining the efficacy of sulfonamide-based drugs .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
N-(4-chlorophenyl)methanesulfonamideLacks amino groupReduced reactivity
N-(4-amino-phenyl)methanesulfonamideLacks chloro groupDifferent chemical properties
This compoundContains both amino and chloro groupsEnhanced enzyme inhibition

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